

Application Note & Protocol: Assessing the Stability of Mexiletine in Aqueous Solutions

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Compound of Interest

Compound Name: Mexiletine

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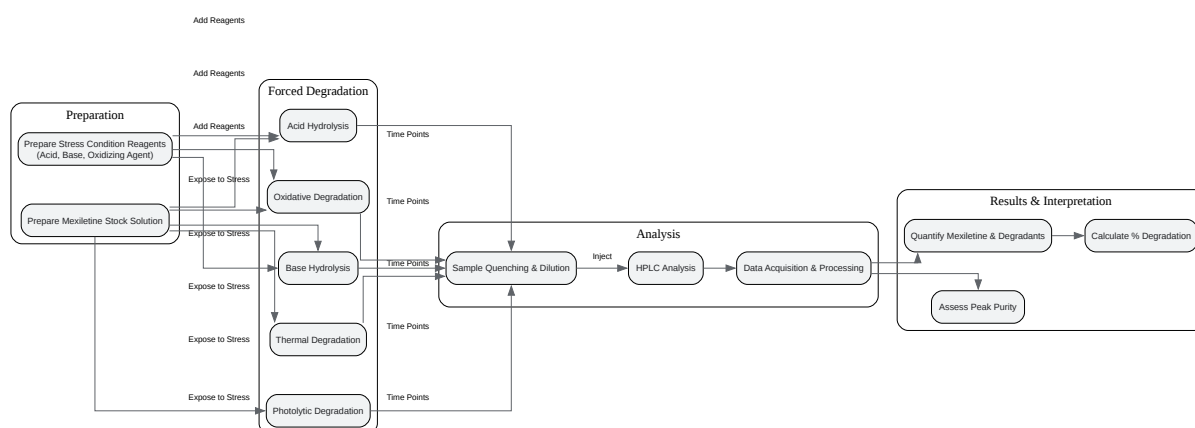
Introduction

Mexiletine is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[1] As an orally administered drug often formulated in capsules, understanding its stability in aqueous environments is critical for ensuring product quality, shelf-life, and patient safety.[2] This document provides a detailed protocol for assessing the stability of **mexiletine** in aqueous solutions through forced degradation studies and a validated stability-indicating high-performance liquid chromatography (HPLC) method.

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods, as mandated by regulatory bodies.[3] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[3][4] The stability-indicating method detailed herein is designed to separate and quantify **mexiletine** in the presence of its potential degradation products, ensuring an accurate assessment of its stability.

Experimental Workflow

The overall experimental workflow for assessing **mexiletine** stability is depicted below.



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Figure 1: Experimental workflow for **mexiletine** stability assessment.

Materials and Reagents

- **Mexiletine** Hydrochloride (Reference Standard)
- Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)
- Sodium Acetate (Analytical Grade)
- Glacial Acetic Acid (Analytical Grade)
- Hydrochloric Acid (Analytical Grade)
- Sodium Hydroxide (Analytical Grade)
- Hydrogen Peroxide (30%, Analytical Grade)
- Deionized Water (18.2 MΩ·cm)

Experimental Protocols

Preparation of Solutions

4.1.1. **Mexiletine** Stock Solution (1 mg/mL)

- Accurately weigh 100 mg of **Mexiletine** Hydrochloride reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with deionized water.
- Sonicate for 5 minutes to ensure complete dissolution.

4.1.2. HPLC Mobile Phase (0.053 M Sodium Acetate Buffer:Methanol, 50:50 v/v, pH 4.8)

- Dissolve approximately 4.35 g of sodium acetate in 500 mL of deionized water.
- Adjust the pH to 4.8 using glacial acetic acid.
- Combine with 500 mL of methanol.
- Filter through a 0.45 µm membrane filter and degas before use.

Forced Degradation Studies

For each condition, a control sample (**mexiletine** solution in deionized water) should be stored at ambient temperature and protected from light.

4.2.1. Acidic Hydrolysis

- To 5 mL of **mexiletine** stock solution, add 5 mL of 1 M HCl.
- Incubate the solution at 60°C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
- Neutralize the aliquot with an equivalent volume of 1 M NaOH.
- Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

4.2.2. Basic Hydrolysis

- To 5 mL of **mexiletine** stock solution, add 5 mL of 1 M NaOH.
- Incubate the solution at 60°C for 24 hours.
- At specified time points, withdraw an aliquot.
- Neutralize the aliquot with an equivalent volume of 1 M HCl.
- Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

4.2.3. Oxidative Degradation

- To 5 mL of **mexiletine** stock solution, add 5 mL of 3% H₂O₂.
- Store the solution at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot.
- Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

4.2.4. Thermal Degradation

- Transfer 10 mL of the **mexiletine** stock solution to a sealed vial.
- Place the vial in a hot air oven maintained at 105°C for 15 days.^[3]
- At specified time points (e.g., 1, 3, 7, 15 days), withdraw an aliquot and allow it to cool to room temperature.
- Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

4.2.5. Photolytic Degradation

- Transfer 10 mL of the **mexiletine** stock solution to a transparent vial.
- Expose the solution to a photostability chamber with a light source equivalent to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
- At specified time points, withdraw an aliquot.
- Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Stability-Indicating HPLC Method

A validated reverse-phase HPLC method is used for the analysis of **mexiletine** and its degradation products.^{[5][6]}

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase	50:50 (v/v) mixture of 0.053 M sodium acetate buffer (pH 4.8) and methanol[6]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25°C
Detection Wavelength	254 nm[5][6]
Run Time	Approximately 15 minutes

Data Presentation

The results of the stability studies should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of Forced Degradation of **Mexiletine**

Stress Condition	Duration	Temperature	% Assay of Mexiletine	% Total Impurities	Mass Balance (%)
Control	24 h	Ambient			
0.5 M HCl	24 h	60°C			
0.5 M NaOH	24 h	60°C			
3% H ₂ O ₂	24 h	Ambient			
Heat	15 days	105°C			
Light (ICH Q1B)	-	Ambient			

Table 2: Chromatographic Data for **Mexiletine** and its Degradation Products

Peak ID	Retention Time (min)	Relative Retention Time (RRT)	Peak Area (%)	Peak Purity
Mexiletine	1.00			
Degradant 1				
Degradant 2				
...				

Conclusion

This protocol provides a comprehensive framework for assessing the stability of **mexiletine** in aqueous solutions. The forced degradation studies, coupled with a specific and sensitive stability-indicating HPLC method, allow for the reliable detection and quantification of **mexiletine** and its degradation products. The data generated from these experiments are crucial for determining the intrinsic stability of the molecule, understanding its degradation pathways, and establishing appropriate storage conditions and shelf-life for **mexiletine**-containing products.

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